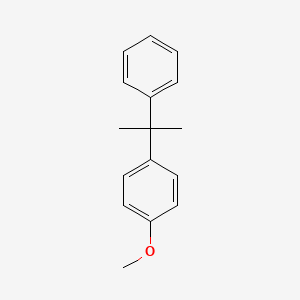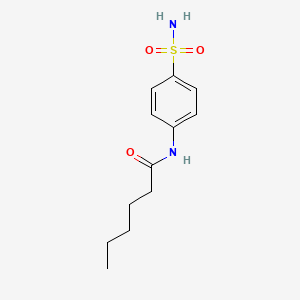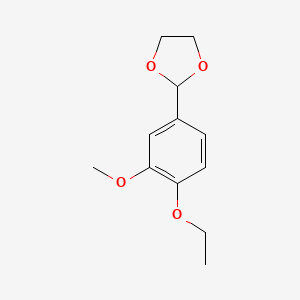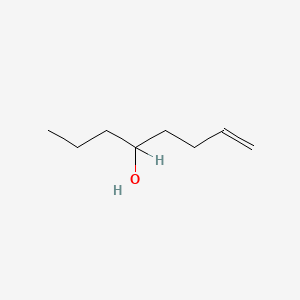
7-Octen-4-OL
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 7-Octen-4-OL can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement.Physical And Chemical Properties Analysis
This compound has a molecular formula of C8H16O and an average mass of 128.212 Da . Its monoisotopic mass is 128.120117 Da .Applications De Recherche Scientifique
Mosquito Attractant Studies
7-Octen-4-OL, along with its analogs, has been evaluated for its effectiveness in attracting mosquitoes, particularly Aedes albopictus and Culex quinquefasciatus. Studies have shown that certain alkenol analogs based on the octenol double-bonded carbon skeleton, including variations like this compound, can attract these mosquito species. These findings have potential implications for developing mosquito control strategies and understanding mosquito behavior (Cilek, Ikediobi, Hallmon, Johnson, Onyeozili, Farah, Mazu, Latinwo, Ayuk-Takem, & Bernier, 2011) (Cilek, Ikediobi, Hallmon, Johnson, Okungbowa, Onyeozili, Khalil, Ayuk-Takem, Latinwo, & Bernier, 2012).
Aroma and Flavor in Edible Mushrooms
This compound is closely related to 1-Octen-3-ol, which is responsible for the unique fungal aroma and flavor of edible mushrooms. Research has identified high concentrations of such molecules in plants like Melittis melissophyllum, suggesting their potential use as natural flavoring agents in food products. This opens up avenues for using plant-derived compounds to enhance flavor profiles in culinary applications (Maggi, Papa, Cristalli, Sagratini, & Vittori, 2010) (Maggi, Papa, & Vittori, 2012).
Impact on Fungal Germination and Development
Studies have shown that compounds like 1-Octen-3-ol, closely related to this compound, can inhibit conidia germination in fungi such as Penicillium paneum. This implies potential applications in controlling or studying fungal growth and development, highlighting the compound's role in biochemical processes within fungi (Chitarra, Abee, Rombouts, & Dijksterhuis, 2005).
Electrophilic Cyclizations in Chemical Synthesis
Research has explored the use of alkenols like this compound in electrophilic cyclizations, which are significant in synthetic organic chemistry. Such studies contribute to the development of new methods for synthesizing complex organic molecules, thereby expanding the toolkit available for chemical synthesis (Mendès, Renard, Rofoo, Roux, & Rousseau, 2003).
Plant Defense Mechanisms
Compounds like 1-Octen-3-ol, similar to this compound, have been shown to induce defense responses in plants such as Arabidopsis thaliana. When exposed to these compounds, certain defense genes are activated, enhancing the plant's resistance to pathogens. This suggests a role for these compounds in plant defense and signaling mechanisms (Kishimoto, Matsui, Ozawa, & Takabayashi, 2007).
Safety and Hazards
7-Octen-4-OL is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mécanisme D'action
Target of Action
This compound is a secondary alcohol with the general structure HOC®(R’) (R,R’=alkyl, aryl) . More research is needed to identify its specific targets and their roles.
Biochemical Pathways
It’s known that eight-carbon volatiles like 7-octen-4-ol are among the most prevalent and best-studied fungal volatiles . These compounds display different effects that include growth suppression in both plants and fungi, induction of defensive behaviors such as accumulation of mycotoxins, phytohormone signaling cascades, and the inhibition of spore and seed germination .
Pharmacokinetics
It’s known that this compound is slightly soluble in water , which may impact its bioavailability.
Result of Action
It’s known that eight-carbon volatiles like this compound can induce defensive behaviors such as the accumulation of mycotoxins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, 1-Octen-3-ol, a similar compound, may be niche-specific as more fungi produce it in the rhizosphere than in soil or in other habitats . This suggests that the environment can influence the production and action of these compounds.
Propriétés
IUPAC Name |
oct-7-en-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h3,8-9H,1,4-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWKMORBWQZWOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968695 | |
| Record name | Oct-7-en-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53907-72-5 | |
| Record name | 7-Octen-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053907725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oct-7-en-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 7-octen-4-ol function as a pheromone in bark beetles?
A1: this compound acts as a component of the aggregation pheromone in several bark beetle species, including Ips paraconfusus (California five-spined ips) []. Released by male beetles, it attracts both males and females to a host tree, facilitating mass attack and successful colonization []. The specific blend of pheromone components, including this compound and ipsdienol, varies among species and influences the attraction of different species [, ].
Q2: Is there evidence that bark beetles can distinguish between different forms of this compound?
A2: Yes, research demonstrates that the European fir engraver (Pityokteines curvidens) exhibits selectivity towards the (S)-(-)-isomer of this compound, showing aggregation behavior only in its presence []. The (R)-(+)-isomer proves biologically inactive for this species, highlighting the chiral nature of the pheromone receptor system in Pityokteines curvidens []. This chiral specificity emphasizes the importance of stereochemistry in pheromone perception and response.
Q3: Can bark beetles synthesize this compound themselves?
A3: Yes, studies using radiolabeled precursors have confirmed that male Ips paraconfusus can biosynthesize this compound de novo, utilizing myrcene, a monoterpene found in their host pines, as a precursor []. Interestingly, female beetles of these species do not produce detectable amounts of this compound [].
Q4: Beyond its role as a pheromone component, has this compound been identified in other contexts?
A4: Yes, this compound has been detected in the volatile profile of rose apple (Syzygium jambos Alston) fruit from Brazil []. This suggests a potential role for this compound in the aroma profile of the fruit, although further research is needed to elucidate its specific contribution to the overall scent.
Q5: What is the molecular formula and molecular weight of this compound?
A5: The molecular formula of this compound is C8H16O, and its molecular weight is 128.21 g/mol.
Q6: Are there any documented synthetic routes for producing this compound?
A6: Yes, several synthetic approaches to produce this compound have been reported in the scientific literature. These include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




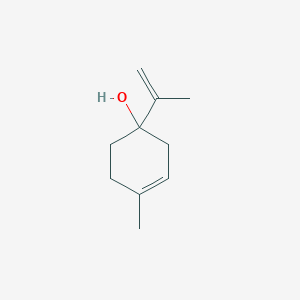

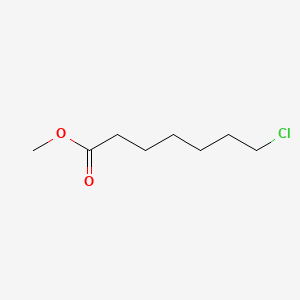

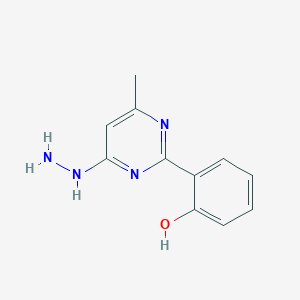

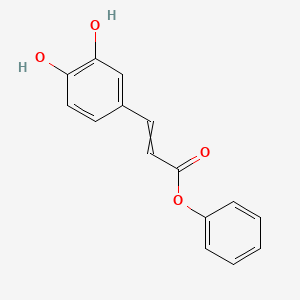

![5-Methyltetrazolo[1,5-a]pyridine](/img/structure/B1618503.png)
